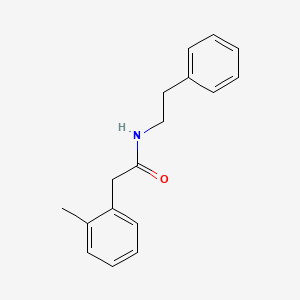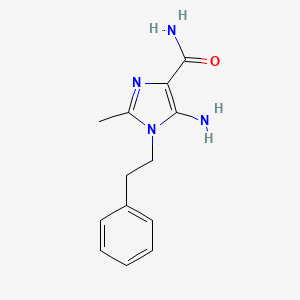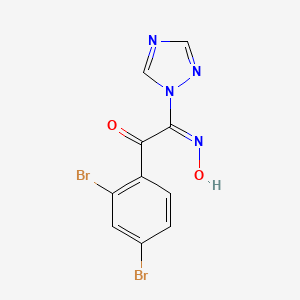![molecular formula C13H13N5OS B5417140 N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5417140.png)
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is a chemical compound with potential applications in scientific research. This compound is known for its unique mechanism of action and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide works by binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be a potent inhibitor of several enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide in lab experiments is its potent inhibitory activity against enzymes. This makes it useful for studying enzyme function and regulation. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, particularly cancer and infectious diseases. Another direction is to study its mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, further research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide involves the reaction of 2-cyanophenyl isothiocyanate with 5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes, making it useful for studying enzyme function and regulation. Additionally, it has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8(20-13-15-9(2)17-18-13)12(19)16-11-6-4-3-5-10(11)7-14/h3-6,8H,1-2H3,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERPUKXVWDKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5417058.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5417063.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B5417082.png)

![ethyl 6-methyl-2-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5417100.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5417103.png)
![5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5417109.png)

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)

![N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B5417146.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
